molecular formula C11H12O4 B8735394 Ethyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate

Ethyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B8735394
M. Wt: 208.21 g/mol
InChI Key: SWCZKDIEORGFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 4-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)7-5-9(12)8-3-4-15-10(8)6-7/h5-6,12H,2-4H2,1H3

InChI Key

SWCZKDIEORGFJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2CCOC2=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd on carbon (100 mg) was added to a solution of 4-hydroxy-benzofuran-6-carboxylic acid ethyl ester (8a) (333 mg, 1.61 mmol) in acetic acid. The mixture was stirred under H2 (50 psi) for 48 hr. The mixture was filtered through Celite and concentrated. The residue was taken into saturated aqueous NaHCO3 and extracted with EtOAc. The organic layers were dried over MgSO4 and concentrated. The residue was purified by flash column chromatography eluting with 15% EtOAc in hexanes to give a pale yellow solid (315 mg, 94% yield). 1H NMR (400 MHz, CDCl3) δ 7.16 (d, J=1.26 Hz, 1 H) 7.05 (s, 1 H) 4.65 (t, J=8.72 Hz, 2 H) 4.35 (q, J=7.07 Hz, 2 H) 3.21 (t, J=8.72 Hz, 2 H) 1.38 (t, J=7.07 Hz, 3 H); LCMS for C11H12O4 m/z 209.10 (M+H)+.
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
94%

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